3-(((3-Hydroxypropyl)amino)methyl)-5,7-dimethylquinolin-2-ol

Monoamine oxidase MAO-B inhibitor Neurochemistry

3-(((3-Hydroxypropyl)amino)methyl)-5,7-dimethylquinolin-2-ol (CAS 462067-73-8) is a synthetic quinolin-2-ol derivative featuring methyl groups at positions 5 and 7 and a 3-hydroxypropylaminomethyl substituent at position 3. Its molecular formula is C₁₅H₂₀N₂O₂ (MW 260.33 g/mol), with a calculated LogP of 1.62 and topological polar surface area (TPSA) of 65.12 Ų, indicating moderate lipophilicity and hydrogen-bonding capacity.

Molecular Formula C15H20N2O2
Molecular Weight 260.33 g/mol
Cat. No. B11858126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(((3-Hydroxypropyl)amino)methyl)-5,7-dimethylquinolin-2-ol
Molecular FormulaC15H20N2O2
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=C(C(=O)NC2=C1)CNCCCO)C
InChIInChI=1S/C15H20N2O2/c1-10-6-11(2)13-8-12(9-16-4-3-5-18)15(19)17-14(13)7-10/h6-8,16,18H,3-5,9H2,1-2H3,(H,17,19)
InChIKeyAEWRUAXBRKKOMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(((3-Hydroxypropyl)amino)methyl)-5,7-dimethylquinolin-2-ol – Structural Identity, Physicochemical Profile, and Procurement-Relevant Characteristics


3-(((3-Hydroxypropyl)amino)methyl)-5,7-dimethylquinolin-2-ol (CAS 462067-73-8) is a synthetic quinolin-2-ol derivative featuring methyl groups at positions 5 and 7 and a 3-hydroxypropylaminomethyl substituent at position 3 . Its molecular formula is C₁₅H₂₀N₂O₂ (MW 260.33 g/mol), with a calculated LogP of 1.62 and topological polar surface area (TPSA) of 65.12 Ų, indicating moderate lipophilicity and hydrogen-bonding capacity . The compound is commercially available at 98% purity for research use, and its primary documented biochemical activity is inhibition of human monoamine oxidase B (MAO‑B) with an IC₅₀ of 1,130 nM, while showing negligible inhibition of MAO‑A (IC₅₀ >100,000 nM) [1].

Why Generic Quinolin-2-ol Analogs Cannot Substitute for 3-(((3-Hydroxypropyl)amino)methyl)-5,7-dimethylquinolin-2-ol in MAO‑B‑Focused Research and Chemical Biology Applications


The monoamine oxidase inhibitory profile of quinoline derivatives is exquisitely sensitive to both the position and nature of ring substituents. Simple methylquinolines preferentially inhibit MAO‑A, with 6‑methylquinoline displaying a Kᵢ of 23.4 µM toward MAO‑A, while being very weak inhibitors of MAO‑B [1]. In contrast, the introduction of a 3‑hydroxypropylaminomethyl group combined with 5,7‑dimethyl substitution, as in the target compound, shifts selectivity dramatically toward MAO‑B (IC₅₀ 1,130 nM) and largely spares MAO‑A (IC₅₀ >100,000 nM) [2]. Consequently, even structurally close quinolin-2-ol analogs – differing by a single methyl group or the position of the aminoalkyl side chain – cannot be assumed to reproduce this selectivity signature, making generic substitution scientifically unsound for experiments that depend on MAO‑B‑selective inhibition or defined off‑target profiles.

Quantitative Differentiation of 3-(((3-Hydroxypropyl)amino)methyl)-5,7-dimethylquinolin-2-ol from Closest Structural Analogs – A Procurement-Focused Evidence Summary


MAO‑B Selectivity: >88‑Fold Discrimination Over MAO‑A

The target compound inhibits human MAO‑B with an IC₅₀ of 1,130 nM while exhibiting no meaningful inhibition of MAO‑A up to 100,000 nM, yielding a selectivity ratio of >88‑fold for MAO‑B over MAO‑A [1]. This profile contrasts sharply with simple methylquinolines, which preferentially inhibit MAO‑A (e.g., 6‑methylquinoline MAO‑A Kᵢ = 23.4 µM) and are described as “very weak” inhibitors of MAO‑B [2]. Thus, the combination of 5,7‑dimethyl and 3‑hydroxypropylaminomethyl substitutions converts a classical MAO‑A‑preferring scaffold into a moderate‑potency, MAO‑B‑selective chemotype.

Monoamine oxidase MAO-B inhibitor Neurochemistry Selectivity profiling

Lipophilicity Enhancement by 5,7-Dimethyl Substitution: LogP Increase of ~1.3 Units vs. Non-Methylated Analog

The calculated LogP of 3-(((3-hydroxypropyl)amino)methyl)-5,7-dimethylquinolin-2-ol is 1.62 , whereas the 4‑substituted regioisomer lacking methyl groups (4-(((3-hydroxypropyl)amino)methyl)quinolin-2-ol, CAS 713087-75-3) has a LogP of 0.31 . The ΔLogP of +1.31 units is attributable to the two methyl groups at positions 5 and 7, which increase hydrophobic surface area and reduce solvation free energy. This higher lipophilicity is expected to enhance passive membrane permeability, a critical parameter for cell-based assays and in vivo distribution.

Lipophilicity LogP Medicinal chemistry Permeability

High Purity and Defined Hazard Profile Enable Direct Use in Biological Assays Without Additional Purification

The target compound is supplied at 98% purity (HPLC) with full GHS hazard classification (H302, H315, H319, H335) and precautionary statements, as documented in the manufacturer's certificate of analysis . In comparison, the closest structural analog from CymitQuimica (Biosynth brand) is listed at a minimum purity of 95% . The 3‑percentage‑point higher purity specification reduces the risk of bioactive impurities confounding assay results and minimizes the need for in-house repurification.

Purity Quality control Assay-ready Safety

Evidence‑Backed Application Scenarios for 3-(((3-Hydroxypropyl)amino)methyl)-5,7-dimethylquinolin-2-ol


MAO‑B Selective Chemical Probe for Neuroscience Target Validation

With an MAO‑B IC₅₀ of 1,130 nM and >88‑fold selectivity over MAO‑A [1], this compound can serve as a moderate‑affinity chemical probe to interrogate MAO‑B function in cellular models of Parkinson's disease, depression, and other neurological disorders. Its selectivity profile avoids the confounding MAO‑A inhibition that complicates experiments with classical methylquinoline inhibitors [2].

Lipophilic Quinoline Scaffold for CNS‑Oriented Medicinal Chemistry

The elevated LogP of 1.62, driven by 5,7‑dimethyl substitution, provides a more favorable starting point for CNS drug discovery compared to non‑methylated analogs (LogP ~0.31) . Medicinal chemists can leverage this intrinsic lipophilicity to reduce the number of hydrophobic appendages required to achieve target brain penetration, thereby maintaining lower molecular weight and favorable ligand efficiency.

Assay‑Ready Building Block with Documented Purity for High‑Throughput Screening

The 98% purity specification and defined hazard profile make the compound suitable for direct dissolution and use in high‑throughput screening (HTS) campaigns without additional purification. This is critical for industrial hit‑finding groups where compound quality directly impacts assay reproducibility and false‑positive rates.

Structure–Activity Relationship (SAR) Expansion Around 3‑Aminomethylquinoline Chemotypes

The unique combination of 5,7‑dimethyl and 3‑hydroxypropylaminomethyl substituents fills a gap in publicly available quinoline SAR libraries. Researchers exploring MCHR1 antagonists, kinase inhibitors, or metal‑chelating quinoline derivatives can use this compound to probe the effects of dual methylation and a flexible hydroxyl‑terminated side chain on target engagement and selectivity [1].

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